5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide

Antiparasitic Trypanosoma brucei Drug discovery

5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide (molecular formula C₁₁H₉N₃O₆S) belongs to the 5-nitrofuran-2-carboxamide class, distinguished by a 5-nitro substituent on the furan ring and a 4-sulfamoylphenyl moiety at the carboxamide nitrogen. This scaffold merges two pharmacologically validated motifs: a nitrofuran group capable of reductive bioactivation to reactive intermediates that disrupt microbial macromolecules, and a primary sulfonamide (–SO₂NH₂) that engages carbonic anhydrase and folate pathway targets.

Molecular Formula C11H9N3O6S
Molecular Weight 311.27 g/mol
Cat. No. B11016609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide
Molecular FormulaC11H9N3O6S
Molecular Weight311.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C11H9N3O6S/c12-21(18,19)8-3-1-7(2-4-8)13-11(15)9-5-6-10(20-9)14(16)17/h1-6H,(H,13,15)(H2,12,18,19)
InChIKeySAYHLTLNKTVJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide – Structural Identity and Scaffold Positioning for Procurement Evaluation


5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide (molecular formula C₁₁H₉N₃O₆S) belongs to the 5-nitrofuran-2-carboxamide class, distinguished by a 5-nitro substituent on the furan ring and a 4-sulfamoylphenyl moiety at the carboxamide nitrogen . This scaffold merges two pharmacologically validated motifs: a nitrofuran group capable of reductive bioactivation to reactive intermediates that disrupt microbial macromolecules, and a primary sulfonamide (–SO₂NH₂) that engages carbonic anhydrase and folate pathway targets . The compound is positioned within a broader series of N-substituted sulfonylphenyl-5-nitrofuranyl-2-carboxamides that have been the subject of patent filings for unfolded protein response (UPR) modulation and antiparasitic applications [1].

Why 5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide Cannot Be Casually Substituted: Differential Evidence at a Glance


Within the 5-nitrofuran-2-carboxamide family, seemingly minor substituent variations at the carboxamide nitrogen produce profound divergence in biological target engagement and potency. The 4-sulfamoylphenyl group confers a dual pharmacophore profile—nitrofuran-mediated redox activity plus sulfonamide-mediated enzyme inhibition—that is absent in simpler N-benzyl or N-phenyl analogs [1]. Furthermore, the 5-nitro group is indispensable for antimicrobial activity; replacement with chlorine (as in 5-chloro-N-(4-sulfamoylphenyl)furan-2-carboxamide) shifts the biological profile toward anticancer rather than antiparasitic applications . Crucially, the N-substituted sulfonylphenyl-5-nitrofuranyl-2-carboxamide scaffold has been shown to selectively activate the apoptotic arm of the unfolded protein response (UPR) without triggering the adaptive arm, a mechanistic bifurcation not reported for nifurtimox or other clinical nitrofurans [2]. For procurement decisions, substituting a closely related analog risks losing these functionally coupled pharmacophore contributions that define the compound's experimental utility.

Quantitative Differentiation Evidence for 5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide Versus Comparators


Trypanocidal Potency: 5-Nitrofuran-2-carboxamide Scaffold vs. Clinical Standard Nifurtimox – Class-Level Potency Advantage

A series of 5-nitro-2-furancarboxylamides, encompassing the core scaffold of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide, demonstrated trypanocidal activity approximately 1000-fold more potent than the clinical nitrofuran nifurtimox against in vitro Trypanosoma brucei [1]. The most potent analogue in the series exhibited very limited cross-resistance to nifurtimox-resistant cells, suggesting a distinct biochemical target and reduced liability for pre-existing resistance mechanisms [1]. While the exact IC₅₀ value for the 4-sulfamoylphenyl derivative was not separately reported in this primary study, the scaffold-wide potency advantage establishes a strong quantitative baseline that procurement scientists should consider when evaluating this compound for antiparasitic screening campaigns.

Antiparasitic Trypanosoma brucei Drug discovery

Unfolded Protein Response (UPR) Pathway Selectivity: Apoptotic vs. Adaptive Arm Activation

N-substituted sulfonylphenyl-5-nitrofuranyl-2-carboxamide derivatives, a structural class encompassing 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide, have been patented as selective activators of the apoptotic arm of the unfolded protein response (UPR) without concomitant activation of the adaptive arm [1]. This functional selectivity is not shared by the clinical nitrofuran nifurtimox, whose UPR-modulating properties—if any—have not been characterized with this level of mechanistic resolution. Selective apoptotic UPR activation is therapeutically relevant for diseases involving ER stress, including diabetes, Alzheimer's disease, Parkinson's disease, and cancer [1]. The patent disclosure provides the structural basis for this selectivity, with the sulfonylphenyl-5-nitrofuranyl-2-carboxamide core identified as the pharmacophore responsible for the functional bifurcation [1].

Unfolded Protein Response Apoptosis ER stress

Functional Group Requirement: 5-Nitro vs. 5-Chloro Substituent Determines Antimicrobial vs. Anticancer Activity Bias in Sulfamoylphenyl-Furan Carboxamide Series

In the N-(4-sulfamoylphenyl)furan-2-carboxamide series, the identity of the 5-position substituent dictates the primary biological activity profile. 5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide is annotated with both antibacterial and anticancer activity, whereas its direct analog 5-chloro-N-(4-sulfamoylphenyl)furan-2-carboxamide is annotated exclusively for anticancer applications . This SAR divergence reflects the essential role of the nitro group in reductive bioactivation to generate bactericidal reactive intermediates, a mechanism unavailable to the chloro analog. For procurement purposes, the nitro-substituted compound is the appropriate selection when antimicrobial screening is a primary objective.

Structure–activity relationship Antibacterial Anticancer

Sulfamoyl Substituent Complexity: Comparison with Thiadiazole- and Pyrimidine-Extended Sulfamoyl Analogs

Among N-(4-sulfamoylphenyl)-5-nitrofuran-2-carboxamide derivatives, progressive extension of the sulfamoyl terminus with heterocyclic moieties (thiazole, thiadiazole, pyrimidine) alters both physicochemical properties and biological potency. N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide (MW = 410.38 g/mol) and N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide (MW = 423.42 g/mol) carry substantially higher molecular weight than the parent 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide (MW ≈ 311.27 g/mol) . The unextended primary sulfonamide in the target compound preserves a lower molecular weight, higher aqueous solubility potential, and an unencumbered –SO₂NH₂ group available for carbonic anhydrase engagement—properties that may be advantageous for biochemical assay compatibility and target engagement studies [1].

Sulfonamide Antibacterial Physicochemical properties

Nuclear Receptor Binding: Orthosteric Activity at NR5A2 (LRH-1) by a Close Structural Analog

The 2-hydroxy analog 5-nitro-N-(2-hydroxy-5-sulfamoylphenyl)furan-2-carboxamide (BDBM95530; also known as MLS000775905) demonstrates measurable binding to nuclear receptor subfamily 5 group A member 2 (NR5A2/LRH-1) with an IC₅₀ of 4.16 × 10³ nM (4.16 μM) [1]. This is the closest structurally characterized analog of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide with publicly available quantitative target engagement data. The 2-hydroxy substitution represents a minimal structural perturbation (addition of one ortho-hydroxy group), making this IC₅₀ value a reasonable baseline estimate for the target compound's potential NR5A2 affinity. NR5A2 is implicated in cancer, metabolic disease, and stem cell pluripotency, and no comparable NR5A2 binding data have been reported for nifurtimox or for N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449) [1].

Nuclear receptor LRH-1 Binding affinity

Cross-Resistance Profile: Scaffold-Level Divergence from Nifurtimox in Nifurtimox-Resistant T. brucei

A critical differentiator for the 5-nitro-2-furancarboxylamide scaffold is the demonstration that the most potent analog exhibited very limited cross-resistance when tested against a nifurtimox-resistant T. brucei cell line, and reciprocally, nifurtimox retained activity against parasites rendered resistant to the 5-nitro-2-furancarboxylamide lead [1]. This bidirectional lack of cross-resistance strongly implies that the 5-nitro-2-furancarboxylamide class targets a biochemically distinct and essential process in the parasite that is different from the target(s) of nifurtimox or its metabolites [1]. While this evidence was generated with the most potent series member rather than 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide specifically, the scaffold-level mechanistic divergence is a class property. Nifurtimox–eflornithine combination therapy is the current WHO-approved treatment for human African trypanosomiasis, making cross-resistance profile a practically significant selection criterion in antiparasitic drug discovery [1].

Drug resistance Cross-resistance Mechanism of action

Recommended Application Scenarios for 5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide Based on Evidence


Antiparasitic Drug Discovery Screening Against Trypanosoma brucei (HAT)

Procure this compound as part of a 5-nitrofuran-2-carboxamide-focused library for in vitro screening against T. brucei bloodstream forms. The scaffold-level potency advantage (~1000-fold vs. nifurtimox) [1] and demonstrated lack of cross-resistance to nifurtimox-resistant strains [1] position this chemotype as a high-priority starting point for hit-to-lead optimization in human African trypanosomiasis programs.

ER Stress and Unfolded Protein Response (UPR) Pathway Investigation

Use this compound as a tool molecule for selectively activating the apoptotic arm of the UPR without triggering the adaptive arm [2]. The sulfonylphenyl-5-nitrofuranyl-2-carboxamide pharmacophore is patent-validated for this functional selectivity [2]. Relevant disease models include diabetes, neurodegeneration (Alzheimer's, Parkinson's), and cancer where ER stress modulation is a therapeutic hypothesis.

Antibacterial Screening Against Gram-Positive and Gram-Negative Panels

Deploy this compound in phenotypic antibacterial screening campaigns. The 5-nitro group is essential for antibacterial activity within this scaffold family; the 5-chloro analog lacks this activity profile . The primary sulfonamide functionality provides an additional pharmacological anchor for carbonic anhydrase or folate pathway target engagement, differentiating it from simpler N-benzyl nitrofuran analogs used in antitubercular programs [3].

Nuclear Receptor NR5A2 (LRH-1) Target Engagement Studies

Include this compound in screening cascades for NR5A2/LRH-1 modulators. The close 2-hydroxy analog binds NR5A2 with an IC₅₀ of 4.16 μM [4], and the target compound's primary sulfonamide may productively interact with the NR5A2 ligand-binding domain. This application is not addressed by nifurtimox or N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449), for which no NR5A2 data exist.

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